molecular formula C11H15N3O5 B1666035 Anaxirone CAS No. 77658-97-0

Anaxirone

Cat. No. B1666035
CAS RN: 77658-97-0
M. Wt: 269.25 g/mol
InChI Key: ZTXDHEQQZVFGPK-UHFFFAOYSA-N
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Description

Anaxirone is a synthetic triepoxide compound with cytotoxic activity . It is also known as a DNA/RNA synthesis inhibitor . It is believed to act as an alkylating agent . The IUPAC name for Anaxirone is 1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione .


Molecular Structure Analysis

Anaxirone has a molecular formula of C11H15N3O5 . It contains a total of 37 bonds, including 22 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 3 three-membered rings, 1 five-membered ring, 2 urea (-thio) derivatives, 1 N hydrazine, 1 imide (-thio), 3 ethers (aliphatic), and 3 Oxiranes .

Scientific Research Applications

Antineoplastic Activity

Anaxirone is a synthetic triepoxide alkylating agent with potential antineoplastic activity. It exhibits a broad spectrum of antineoplastic activity against experimental tumors, including those resistant to other alkylating agents. Its mechanism involves alkylating DNA via actual or derived epoxide groups, resulting in inhibition of DNA synthesis (Definitions, 2020).

Clinical Trials

  • Advanced Colorectal Cancer : A Phase II trial of anaxirone was conducted on patients with metastatic colorectal cancer. Despite not showing objective tumor response in most patients, four individuals achieved stabilization of the disease for a significant duration (Holdener et al., 1994).
  • Advanced Ovarian Carcinoma : Another Phase II trial involving anaxirone was carried out on patients with advanced ovarian carcinoma. This trial showed no responses, with only two patients achieving disease stabilization (George et al., 1987).

Potential for Combination Therapies

Research has identified novel formulations and combinations of anticancer drugs, such as mitoxantrone loaded into liposomal carriers enriched with anacardic acid. These novel combinations show promise in enhancing anticancer activity and could potentially include anaxirone in future research (Legut et al., 2014).

properties

IUPAC Name

1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXDHEQQZVFGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868451
Record name 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anaxirone

CAS RN

99212-42-7, 77658-97-0
Record name Stereoisomer of 1,2,4-tris(oxiranylmethyl)-1,2,4-triazolidine-3,5-dione
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Record name 1,2,4-Tris(2-oxiranylmethyl)-1,2,4-triazolidine-3,5-dione
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Anaxirone [INN]
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Record name NSC-332488
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Record name 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
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Record name Anaxirone
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Record name ANAXIRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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